![molecular formula C13H13Cl2NO4 B7595582 3-[[2-(3,4-Dichlorophenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595582.png)
3-[[2-(3,4-Dichlorophenyl)acetyl]amino]oxolane-3-carboxylic acid
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Overview
Description
3-[[2-(3,4-Dichlorophenyl)acetyl]amino]oxolane-3-carboxylic acid, also known as DCA, is a small molecule that has been studied for its potential use in cancer treatment. It is a derivative of oxalic acid and has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Mechanism of Action
3-[[2-(3,4-Dichlorophenyl)acetyl]amino]oxolane-3-carboxylic acid works by inhibiting the activity of pyruvate dehydrogenase kinase, an enzyme that regulates the activity of pyruvate dehydrogenase. Pyruvate dehydrogenase is an enzyme that plays a key role in cellular metabolism, converting pyruvate into acetyl-CoA, which can then enter the citric acid cycle and produce ATP.
Biochemical and Physiological Effects:
3-[[2-(3,4-Dichlorophenyl)acetyl]amino]oxolane-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cancer cell growth, and the promotion of aerobic respiration in cancer cells. It has also been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[[2-(3,4-Dichlorophenyl)acetyl]amino]oxolane-3-carboxylic acid in lab experiments is that it is a small molecule that can easily penetrate cell membranes and reach its target within the cell. It is also relatively inexpensive and easy to synthesize. However, one limitation is that it can have off-target effects on other enzymes in the cell, which can lead to unwanted side effects.
Future Directions
There are many potential future directions for research on 3-[[2-(3,4-Dichlorophenyl)acetyl]amino]oxolane-3-carboxylic acid, including the development of more targeted versions of the molecule that can selectively inhibit pyruvate dehydrogenase kinase in cancer cells. Other potential directions include the study of 3-[[2-(3,4-Dichlorophenyl)acetyl]amino]oxolane-3-carboxylic acid in combination with other cancer treatments, such as chemotherapy and radiation therapy, and the study of 3-[[2-(3,4-Dichlorophenyl)acetyl]amino]oxolane-3-carboxylic acid in other disease states, such as metabolic disorders.
Synthesis Methods
3-[[2-(3,4-Dichlorophenyl)acetyl]amino]oxolane-3-carboxylic acid can be synthesized through a variety of methods, including the reaction of oxalic acid with 3,4-dichloroaniline, followed by acylation with acetic anhydride and cyclization with ethylene glycol. Other methods include the reaction of oxalic acid with 3,4-dichlorobenzoyl chloride, followed by cyclization with ethylene glycol.
Scientific Research Applications
3-[[2-(3,4-Dichlorophenyl)acetyl]amino]oxolane-3-carboxylic acid has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of pyruvate dehydrogenase kinase. This leads to a shift in cellular metabolism from anaerobic glycolysis to aerobic respiration, which can inhibit the growth of cancer cells.
properties
IUPAC Name |
3-[[2-(3,4-dichlorophenyl)acetyl]amino]oxolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO4/c14-9-2-1-8(5-10(9)15)6-11(17)16-13(12(18)19)3-4-20-7-13/h1-2,5H,3-4,6-7H2,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSGJWWOYDVVQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C(=O)O)NC(=O)CC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-(3,4-Dichlorophenyl)acetyl]amino]oxolane-3-carboxylic acid |
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